![molecular formula C20H18N6 B5567033 4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B5567033.png)
4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline
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Overview
Description
4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline is a synthetic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline typically involves the reaction of quinazoline derivatives with piperazine. One common method includes the substitution of a chlorine atom in 2,4-dichloroquinazoline with piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Bases: Sodium carbonate, potassium carbonate.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Palladium catalysts for certain coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while condensation reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of kinases such as p21-activated kinase 4 (PAK4), which is involved in cancer cell proliferation and migration.
Biological Research: The compound is used to study cell signaling pathways and the role of kinases in various cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Another quinazoline derivative with potential anticancer activity.
4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: Compounds with similar structural features and biological activities.
Uniqueness
4-[4-(quinazolin-4-yl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific kinases makes it a valuable compound for targeted cancer therapy research .
Properties
IUPAC Name |
4-(4-quinazolin-4-ylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-7-17-15(5-1)19(23-13-21-17)25-9-11-26(12-10-25)20-16-6-2-4-8-18(16)22-14-24-20/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKBIROVPMAABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=CC=CC=C32)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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